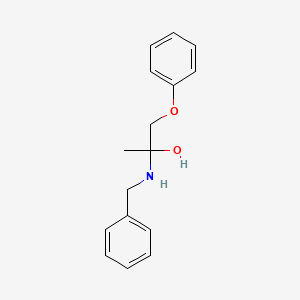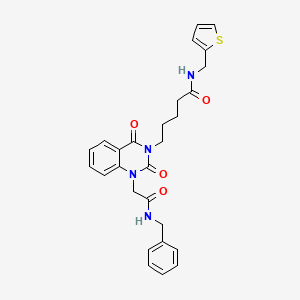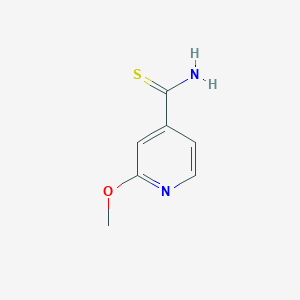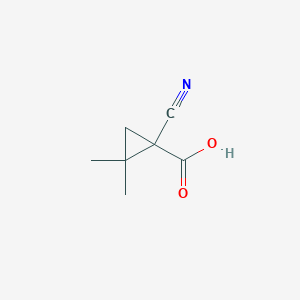
2-(Benzylamino)-1-phenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Benzylamino)-1-phenoxypropan-2-ol” is a complex organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . For instance, a reaction of phenylmethanamine with 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione and a catalytic amount of pyridine in n-propanol was performed .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-1-phenoxypropan-2-ol” is complex, with multiple reactive sites that allow it to be utilized in several kinds of organic reactions . Molecular modeling studies have revealed possible interaction of similar compounds with the active sites of both enzymes—acetylcholinesterase and β-secretase .Chemical Reactions Analysis
This compound undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions . It is also involved in the formation of a bromo radical through the oxidation of bromide under mild conditions .Applications De Recherche Scientifique
- Application : Researchers have investigated 2-(benzylamino)-1-phenoxypropan-2-ol derivatives as potential disease-modifying multifunctional anti-Alzheimer agents . These compounds were designed by modifying cholinesterase inhibitors to target β-secretase inhibition.
- Results : Compound 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione) displayed inhibitory potency against acetylcholinesterase (AChE), β-secretase (BACE-1), and β-amyloid aggregation. It shows promise as a multipotent anti-Alzheimer’s agent with balanced potency for both symptomatic and disease-modifying targets .
- Application : The reaction of benzylamine with 2-chloroacetyl chloride yields 2-(benzylamino)thiazol-4(5H)-one, which can serve as a key intermediate for further synthetic pathways .
Alzheimer’s Disease Research
Thiazole Derivatives
Green Synthesis of Nanoparticles
Mécanisme D'action
Target of Action
Similar compounds have been found to target tubulin . Tubulin is a protein that is crucial for maintaining the structure and function of cells, particularly during cell division.
Mode of Action
Compounds with similar structures have been found to disrupt tubulin polymerization . This disruption can lead to changes in cell structure and function, potentially leading to cell death.
Biochemical Pathways
Disruption of tubulin polymerization can affect a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
Similar compounds have been found to have poor oral bioavailability due to extensive first-pass metabolism . This suggests that 2-(Benzylamino)-1-phenoxypropan-2-ol may also have poor oral bioavailability and may be subject to extensive metabolism.
Result of Action
Disruption of tubulin polymerization can lead to changes in cell structure and function, potentially leading to cell death .
Safety and Hazards
Orientations Futures
The complex nature of diseases like Alzheimer’s calls for multidirectional treatment. Consequently, the search for multi-target-directed ligands may lead to potential drug candidates . Modifications of acetylcholinesterase inhibitors led to the discovery of a multipotent anti-Alzheimer’s agent, with moderate and balanced potency, capable of inhibiting acetylcholinesterase, a symptomatic target, and disease-modifying targets: β-secretase and Aβ-aggregation .
Propriétés
IUPAC Name |
2-(benzylamino)-1-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,13-19-15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,17-18H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZROMNDVUPWEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)(NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2589206.png)

![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)
![2-(4-fluorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2589212.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2589214.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2589221.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![(1s,3s)-Adamantan-1-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2589223.png)
![N-(2-chloro-4-methylphenyl)-2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2589225.png)

![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)
